2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of chlorine and two methyl groups attached to the quinoline ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 5,7-dimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 5,7-dimethylquinoline-3-carboxylic acid
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-5,7-dimethylquinoline-3-carboxylic acid or 2-thio-5,7-dimethylquinoline-3-carboxylic acid.
Oxidation: Formation of 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde or this compound.
Reduction: Formation of 2-chloro-5,7-dimethylquinoline-3-methanol or 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde.
Scientific Research Applications
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the chlorine atom and the carboxylic acid group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid
- 2-Chloro-5,8-dimethylquinoline-3-carboxylic acid
- 2-Chloro-6-ethylquinoline-3-carboxylic acid
Uniqueness
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is unique due to the specific positioning of the chlorine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-7(2)8-5-9(12(15)16)11(13)14-10(8)4-6/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESZWCCEPKFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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